molecular formula C8H8N2O3 B1311004 6-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 28226-22-4

6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1311004
Key on ui cas rn: 28226-22-4
M. Wt: 180.16 g/mol
InChI Key: GZAJZBARYACGSO-UHFFFAOYSA-N
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Patent
US06858621B2

Procedure details

A solution of 6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine (1.8 g, 10.0 mmol) in methanol (150 mL) was hydrogenated on a Parr hydrogenator for 6 hours with 10% palladium on carbon (1.06 g) as a catalyst. The reaction mixture was filtered through Celite to remove the catalyst and the Celite rinsed with methanol. The filtrate was evaporated under vacuum to yield 3,4-dihydro-2H-benzo[1,4]oxazin-6-yl amine as a solid product.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH2:11][CH2:10][NH:9][C:8]=2[CH:13]=1)([O-])=O>CO.[Pd]>[O:12]1[C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:13][C:8]=2[NH:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NCCO2)C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
the Celite rinsed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCNC2=C1C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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